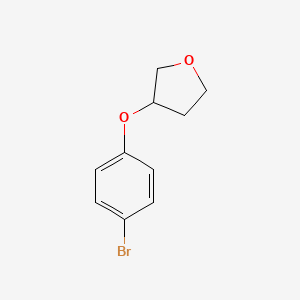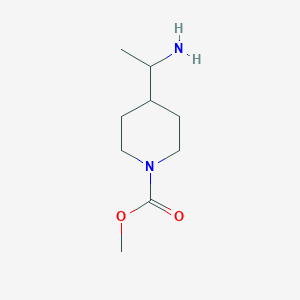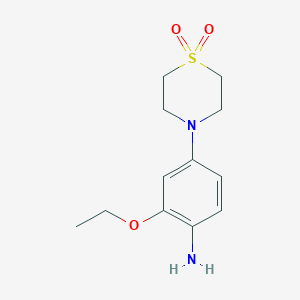
4-(4-Amino-3-ethoxyphenyl)-1lambda6-thiomorpholine-1,1-dione
Übersicht
Beschreibung
4-(4-Amino-3-ethoxyphenyl)-1lambda6-thiomorpholine-1,1-dione (4-AETM) is an organic compound that is used as a versatile building block in organic synthesis. It is a highly reactive and versatile molecule that can be used to synthesize a wide range of compounds with different biological activities. It has been used in a variety of different research applications and is known for its ability to act as a catalyst in many organic reactions. 4-AETM is a versatile molecule that can be used to synthesize many different compounds and has been used in a variety of research applications.
Wissenschaftliche Forschungsanwendungen
4-(4-Amino-3-ethoxyphenyl)-1lambda6-thiomorpholine-1,1-dione has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of different compounds, including drugs, food additives, and other chemicals. It has also been used as a catalyst in organic reactions and as a reagent in chemical analysis. In addition, this compound has been used in the synthesis of polymers and as a starting material for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-(4-Amino-3-ethoxyphenyl)-1lambda6-thiomorpholine-1,1-dione is not completely understood. However, it is known that it is an electrophilic reagent and reacts with a variety of different substrates. It is believed that the reaction of this compound with substrates is mediated by the formation of a covalent bond between the nitrogen atom of the this compound molecule and the substrate. This bond is then broken and the product is formed.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known that it is a highly reactive molecule and can react with a variety of different substrates. It is also known to have a low toxicity profile and has been used in a variety of research applications with no reported adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(4-Amino-3-ethoxyphenyl)-1lambda6-thiomorpholine-1,1-dione in laboratory experiments include its high reactivity, low toxicity, and its availability as a starting material for the synthesis of a variety of different compounds. Its high reactivity makes it a useful reagent for a variety of organic reactions. However, its low toxicity profile can also be a limitation as it may not be suitable for use in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4-(4-Amino-3-ethoxyphenyl)-1lambda6-thiomorpholine-1,1-dione in scientific research. It could be used as a starting material for the synthesis of new drugs or other compounds with potential therapeutic applications. It could also be used in the synthesis of polymers or as a catalyst in organic reactions. In addition, this compound could be used as a reagent in chemical analysis or as a starting material for the synthesis of dyes and pigments. Finally, it could be used in the development of new methods for the synthesis of organic compounds.
Eigenschaften
IUPAC Name |
4-(1,1-dioxo-1,4-thiazinan-4-yl)-2-ethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-2-17-12-9-10(3-4-11(12)13)14-5-7-18(15,16)8-6-14/h3-4,9H,2,5-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGIHPWSGQTKBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N2CCS(=O)(=O)CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



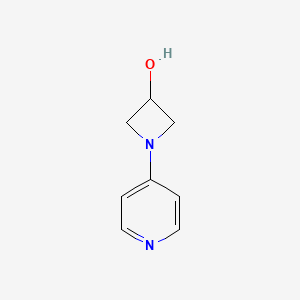


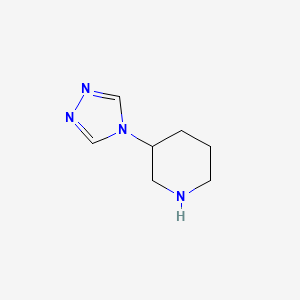
![N-[(4-methylphenyl)methyl]oxolan-3-amine](/img/structure/B1468917.png)
![N-[(2-methoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1468919.png)

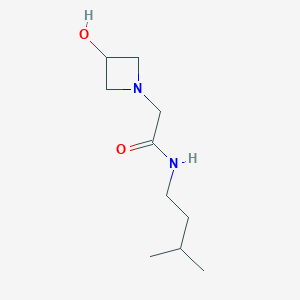

![1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol](/img/structure/B1468924.png)


